Thiophene-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-1-2-4(6)7-3/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNSOONNHIJCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598949 | |
| Record name | Thiophene-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70531-89-4 | |
| Record name | Thiophene-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiophene 2,5 Diamine and Its Derivatives
Classical and Emerging Synthesis Pathways
The formation of the thiophene-2,5-diamine scaffold can be achieved through various synthetic routes, including the construction of the heterocyclic ring from acyclic precursors and the modification of a pre-existing thiophene (B33073) ring.
Heterocyclization Reactions
Heterocyclization reactions represent a fundamental approach to constructing the thiophene ring system directly with the desired amino functionalities. These methods often involve the condensation and cyclization of open-chain molecules containing the necessary carbon, sulfur, and nitrogen atoms.
One notable method involves the reaction of ketene (B1206846) dithioacetals. The base-catalyzed reaction of carbon disulfide with compounds containing active methylene (B1212753) groups, followed by alkylation, leads to ketene dithioacetals. core.ac.uk These intermediates, when appropriately functionalized, can undergo further base-catalyzed cyclization to form highly substituted aminothiophenes. core.ac.uk For instance, reacting 2-chloro-5-cyanomethylpyridine and carbon disulfide with sodium hydride, followed by ethyl chloroacetate, yields a ketene dithioacetal which can be cyclized with sodium ethoxide to produce a polyfunctional thiophene. core.ac.uk
Another approach utilizes the cyclization of S-containing alkyne substrates to form thiophene derivatives. researchgate.net For example, 2-thienylacetylenes, prepared from 2-thiophenealdehyde, can undergo oxidative coupling to form trimer structures, demonstrating a pathway to more complex thiophene-based systems. nih.gov A facile, base-promoted method for synthesizing thiophene derivatives involves the interaction between elemental sulfur and 1,3-diynes, where the trisulfur (B1217805) radical anion is a key intermediate. researchgate.net Additionally, a versatile route to N,N′-tetraaryl-substituted 2,5-diaminothiophenes starts from the reaction of diarylamines with succinic dichloride, followed by treatment with Lawesson's reagent to achieve cyclization. thieme-connect.com
The synthesis of 3,5-diaminothiophene derivatives has been accomplished through the reaction of malononitrile (B47326) with 4-isothiocyanatosulfonamide in the presence of a base, followed by in-situ heterocyclization with α-halogenated reagents. researchtrends.net
Nitration-Reduction Sequences for Amino Group Introduction
A common and classical strategy for introducing amino groups onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the initial electrophilic nitration of the thiophene ring, followed by the chemical reduction of the resulting nitro groups to amines.
Nitro-substituted thiophene derivatives are often used as intermediates for the synthesis of their amino-substituted counterparts. nih.gov For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be synthesized and subsequently used as a precursor. nih.govchemicalbook.com The reduction of this dinitro compound yields 3,4-diaminothiophene. chemicalbook.comrheniumshop.co.illookchem.commyfisherstore.com This reduction can be carried out using various reagents, including tin (Sn) metal or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov Alternative reducing agents such as iron metal in acetic acid have also been employed, particularly when the reduction is performed after the formation of a larger oligomeric structure. nih.gov
This method is advantageous as it allows for the synthesis of aminothiophenes from readily available nitrated precursors. The choice of reducing agent can be tailored depending on the other functional groups present in the molecule to ensure chemoselectivity.
Optimized Gewald Reaction Protocols for Diaminothiophene Esters
The Gewald reaction is a multicomponent reaction that provides a powerful and direct route to polysubstituted 2-aminothiophenes. derpharmachemica.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com This reaction has been adapted and optimized for the synthesis of diaminothiophene derivatives.
An optimized protocol for the synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate involves reacting ethyl cyanoacetate (B8463686) and elemental sulfur in dimethylformamide (DMF) with triethylamine (B128534) as a base. researchgate.net This method has been reported to significantly increase the yield compared to previous methods and simplifies purification through crystallization. researchgate.net The Gewald reaction is also versatile enough to be conducted as a four-component process. In an aqueous, organocatalyzed approach, an α-methylene carbonyl compound, ethyl cyanoacetate, an amine, and elemental sulfur can be combined to efficiently form 2-amino-3-carboxamide derivatives of thiophene at room temperature. arkat-usa.org
The stability of the resulting diaminothiophene, such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate, makes it an ideal precursor for further functionalization, particularly in the synthesis of conjugated materials. researchgate.netresearchgate.net
| Reaction | Reagents & Conditions | Product | Key Findings | Reference |
| Gewald Reaction | Ethyl cyanoacetate, Elemental sulfur, Triethylamine, DMF, room temp., 60 h | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Three-fold increase in yield over previous reports; simple crystallization purification. | researchgate.net |
| Four-Component Gewald | α-Methylene carbonyl, Ethyl cyanoacetate, Amine, Sulfur, Et₃N, Water, room temp. | 2-Amino-3-carboxamide thiophene derivatives | Efficient, one-pot synthesis at room temperature with simple filtration-based isolation. | arkat-usa.org |
Functionalization and Derivatization Strategies
The amino groups of this compound and its derivatives are nucleophilic centers that readily participate in a variety of chemical transformations, allowing for the construction of more complex molecules such as Schiff bases, azomethines, and polymers.
Condensation Reactions with Aldehydes: Formation of Imine, Azomethine, and Schiff Base Systems
The condensation reaction between the amino groups of diaminothiophenes and aldehydes is a straightforward and efficient method for forming C=N double bonds, leading to the synthesis of imines, commonly referred to as Schiff bases or azomethines. researchgate.netmdpi.com These reactions are typically catalyzed by a small amount of acid. mdpi.com
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a frequently used substrate for these transformations. researchgate.netmdpi.com It can be reacted with a variety of aromatic aldehydes in solvents like n-butanol or isopropanol (B130326) under reflux conditions to yield the corresponding azomethine derivatives. researchgate.netresearchgate.net The use of trifluoroacetic acid (TFA) as a catalyst is common in these procedures. mdpi.com The resulting azomethines are often highly conjugated systems and are investigated for their optoelectronic properties. mdpi.comnih.gov The synthesis of these materials is often simple, proceeding in mild conditions without the need for metal catalysts, with water being the only byproduct. researchgate.net
The properties of the final azomethine compounds, such as thermal stability and energy band gap, can be tuned by changing the structure of the aldehyde used in the condensation. mdpi.com
Step-wise Condensation Procedures
To create unsymmetrical derivatives from a symmetrical starting material like diethyl 2,5-diaminothiophene-3,4-dicarboxylate, step-wise condensation procedures can be employed. This involves controlling the stoichiometry of the reactants to favor the reaction at only one of the two amino groups.
A step-wise approach involves reacting the diaminothiophene derivative with a specific molar amount of an aldehyde. For example, reacting diethyl 2,5-diaminothiophene-3,4-dicarboxylate with one equivalent of an aldehyde allows for the formation of a mono-imine product, which retains a free amino group for subsequent, different chemical reactions. mdpi.com One documented procedure involves combining 5-(thiophen-2-yl)thiophene-2-carbaldehyde (0.15 mmol) with a slight excess of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (0.19 mmol) in isopropanol, catalyzed by trifluoroacetic acid, to promote selective imine formation. This control is crucial for the synthesis of unsymmetrical oligomers and polymers where a defined sequence of monomers is required. google.com
| Reaction Type | Diamine Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |
| Symmetric Condensation | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 5-formyl-2,2′bithiophene (2 equiv.) | Isopropanol, TFA (cat.), Reflux, 3-4h | Symmetrical di-imine | google.com |
| Unsymmetric Condensation | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 5-(Thiophen-2-yl)thiophene-2-carbaldehyde | Isopropanol, TFA (cat.), Reflux, 12h | Mono-imine/unsymmetrical products | |
| Polymerization | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 2,5-thiophenedicarboxaldehyde | Ethanol (B145695), TFA (cat.), Reflux, 12h | Azomethine Polymer | google.com |
| General Azomethine Synthesis | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Various Aromatic Aldehydes | n-Butanol, Reflux, 40 min | Azomethines of DDTD | researchgate.netresearchgate.net |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene rings, enabling the introduction of aryl and heteroaryl substituents. nih.gov These methods are crucial for synthesizing complex thiophene-based molecules.
Suzuki Cross-Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. mdpi.com In the context of thiophene chemistry, it allows for the regioselective introduction of aryl or heteroaryl groups. nih.gov For example, 2,5-dibromothiophene (B18171) can be coupled with arylboronic acids, such as 4-cyanophenylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 2,5-diarylthiophenes. nih.gov This methodology is compatible with a wide range of functional groups and has been successfully applied to the synthesis of various thiophene derivatives. nih.govrsc.org The use of microwave irradiation can significantly accelerate these reactions. nih.gov
Table 2: Suzuki Cross-Coupling Reactions for Thiophene Functionalization
Multi-Component Coupling for Di(hetero)aryl Thiophenes
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. A notable example is the pseudo five-component synthesis of symmetrical 2,5-di(hetero)arylthiophenes. beilstein-journals.orgnih.govnih.gov This one-pot sequence utilizes a Sonogashira-Glaser coupling followed by a sulfide-mediated cyclization. beilstein-journals.orgnih.gov Starting from iodo(hetero)arenes, this method employs a single Pd/Cu-catalyst system and tolerates a broad range of functional groups, making it a practical route to well-defined thiophene oligomers. beilstein-journals.orgnih.govd-nb.info
Another multi-component approach for synthesizing 3-arylmethyl-2,5-diarylthiophenes involves a palladium-catalyzed reaction of aryl iodides, thiophenols, and TMS acetylene. thieme-connect.com This method offers a convenient alternative to sequential cross-coupling strategies. thieme-connect.com
Table 3: Multi-Component Synthesis of Di(hetero)aryl Thiophenes
| Starting Materials | Catalyst System & Conditions | Product Type | Yield | Reference |
| (Hetero)aryl iodide, TMSA, Na₂S·9H₂O, KOH | PdCl₂(PPh₃)₂, CuI, NEt₃; then KF, MeOH; then Microwave | Symmetrical 2,5-di(hetero)arylthiophenes | Moderate to Good | beilstein-journals.orgd-nb.info |
| Aryl iodides, Thiophenols, TMS acetylene | Palladium catalyst | 3-Arylmethyl-2,5-diarylthiophenes | Varies (e.g., 84% for Ar²=4-Tol, Ar¹=2-Tol) | thieme-connect.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution on the thiophene ring is generally more facile than on corresponding benzene (B151609) compounds, with reactivity being at least 1000 times greater. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the Wheland intermediate through the involvement of its d-orbitals. uoanbar.edu.iq
While direct nucleophilic substitution on an unsubstituted thiophene ring is challenging, the presence of activating groups, such as nitro groups, facilitates these reactions. For instance, nucleophilic substitution of bromine in 2-bromo-5-nitrothiophene (B82342) occurs readily. uoanbar.edu.iq Furthermore, copper-mediated nucleophilic substitutions of halothiophenes are of significant synthetic utility. uoanbar.edu.iq
In the synthesis of thiophene-linked pyrimidopyrimidines, nucleophilic substitution reactions have been carried out on 4-substituted-6-thiophenopyrimidines with aniline (B41778). researchgate.net Additionally, the Boc protecting groups on N2,N3-Di-Boc-thiophene-2,3-diamine can be removed under acidic conditions, allowing the resulting amine functionalities to participate in nucleophilic substitution reactions with various electrophiles. smolecule.com
Amidation Reactions of this compound Derivatives
Amidation reactions are a fundamental tool for modifying the amino groups of this compound and its derivatives, leading to the formation of amides with diverse properties and applications. These reactions typically involve the coupling of a thiophene carboxylic acid with an amine or the acylation of a thiophene amine.
For example, 5-phenylthiophene-2-carboxylic acid can be reacted with various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCl) and 1-hydroxybenzotriazole (B26582) (HOBt) to produce a range of thiophene amides. acs.org Similarly, 5-bromothiophene-2-carboxamide (B442588) derivatives can be synthesized from 5-bromothiophene carboxylic acid and pyrazole (B372694) amines using condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
A highly efficient amidation of heterocycles, including thiophenes, can be achieved using N-fluorobenzenesulfonimide (NFSI) in the presence of a cuprous iodide catalyst, which is presumed to proceed via C-H bond activation. organic-chemistry.org
Table 4: Amidation Reactions Involving Thiophene Derivatives
| Thiophene Substrate | Reagent(s) | Coupling Agent/Catalyst & Conditions | Product | Reference |
| 5-Phenylthiophene-2-carboxylic acid | Various amines | EDCl, HOBt, Triethylamine, Dichloromethane | Substituted 5-phenylthiophene-2-carboxamides | acs.org |
| 5-Bromothiophene carboxylic acid | 3-Methyl-1-phenyl pyrazol-5-amine | DCC, DMAP | 5-Bromo-N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | mdpi.com |
| Heterocycles (e.g., Thiophene) | N-Fluorobenzenesulfonimide (NFSI) | Cuprous iodide | α-Amidated heterocycles | organic-chemistry.org |
Novel Routes via Tertiary Thioamides for Substituted Thiophene-2,4-diamines
A novel and straightforward method for the synthesis of fully substituted thiophene-2,4-diamines involves the self-condensation of tertiary thioamides. researchgate.netresearchgate.netthieme-connect.com In this procedure, thioacetomorpholides undergo self-condensation in the presence of molecular iodine as a catalyst and potassium carbonate as a base under mild conditions to yield the corresponding 3,5-diaryl-thiophene-2,4-diamine derivatives. researchgate.net This method provides a direct route to this specific substitution pattern on the thiophene ring. researchgate.net The reaction is compatible with a variety of functional groups on the aryl moiety. researchgate.net
Table 5: Synthesis of Thiophene-2,4-diamines from Tertiary Thioamides
Reactivity and Reaction Mechanisms of Thiophene 2,5 Diamine Scaffolds
Nucleophilic Character and Interactions with Electrophiles
The presence of two amino groups on the thiophene (B33073) ring at the 2- and 5-positions significantly enhances the electron density of the aromatic system, making thiophene-2,5-diamine a potent nucleophile. This heightened nucleophilicity allows it to readily react with a variety of electrophiles. The reactivity is generally higher than that of benzene (B151609) but can be modulated compared to other five-membered heterocycles like pyrrole (B145914) and furan. nowgonggirlscollege.co.in The nitrogen atoms of the amino groups, with their lone pair of electrons, are primary sites for electrophilic attack, as is the electron-rich thiophene ring itself. nowgonggirlscollege.co.inresearchgate.net
Common electrophilic substitution reactions include:
Acylation: Reaction with acylating agents, such as acetic anhydride (B1165640), can lead to the formation of amide derivatives. For instance, the intermediate 2-aminothiophene can be trapped by acylation with acetic anhydride to yield the corresponding acetamide. researchgate.net
Reactions with Carbonyl Compounds: this compound can react with α,β-unsaturated carbonyl compounds. For example, its reaction with acrylonitrile (B1666552) can produce 3-aminothiophene-2-carbonitrile, a precursor for antitumor agents.
Polymerization: The nucleophilic nature of this compound allows it to act as a monomer in polymerization reactions. Oxidative polymerization using reagents like iron(III) chloride (FeCl₃) results in conductive polymers.
The table below summarizes key reactions demonstrating the nucleophilic character of the this compound scaffold.
| Reaction Type | Electrophile Example | Product Type |
| Acylation | Acetic Anhydride | Acetamide derivative researchgate.net |
| Michael Addition | Acrylonitrile | 3-aminothiophene-2-carbonitrile |
| Oxidative Polymerization | Iron(III) chloride | Poly(this compound) |
Oxidation and Reduction Chemistry
The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the sulfur atom within the ring or the substituent amino groups.
The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone. jchemrev.com
The oxidation proceeds in a stepwise manner. Milder conditions tend to yield the sulfoxide (B87167), while stronger oxidative conditions or longer reaction times lead to the fully oxidized sulfone. nih.gov For example, oxidation with hydrogen peroxide at 0°C can produce the sulfoxide derivative, whereas using mCPBA at 50°C can result in the sulfone. The presence of electron-donating amino groups on the thiophene ring facilitates the initial oxidation to the sulfoxide by increasing the nucleophilicity of the sulfur atom. nih.gov Conversely, the same electron-donating groups can hinder the subsequent oxidation of the sulfoxide to the sulfone. dicp.ac.cn Catalysts, such as methyltrioxorhenium(VII) (MTO), can be employed to efficiently promote these oxidations using hydrogen peroxide. nih.govdicp.ac.cnacs.org
The general scheme for the oxidation is as follows: This compound → this compound-1-oxide → this compound-1,1-dioxide
The choice of oxidant and reaction conditions is crucial for controlling the selectivity between the sulfoxide and sulfone products. jchemrev.comacs.org
This compound and its derivatives are electrochemically active and can be oxidized to form various cationic species. This process is often studied using techniques like cyclic voltammetry, which reveals the formation of radical cations and subsequently more highly charged species. researchgate.netresearchgate.net The amino groups lower the oxidation potential of the thiophene ring compared to unsubstituted thiophene, making it more amenable to redox applications.
Electrochemical oxidation of N,N'-persubstituted 5,5'-diamino-2,2'-bithiophenes, for example, leads to the reversible formation of a radical cation and a dication. researchgate.net The stability and follow-up reactions of these cationic intermediates can be investigated using spectroelectrochemical methods like ESR and UV-Vis-NIR spectroscopy. researchgate.net The electrochemical oxidation of specifically designed thiopheno azomethines has been shown to yield a persistent radical cation that can subsequently cross-couple. psu.edu
Stepwise electrochemical oxidation of N,N,N',N'-tetraaryl-substituted thiophene-2,5-diamines can generate a series of stable cationic species. researchgate.net These processes occur in distinct, reversible steps, allowing for the sequential formation of a monocation radical, a dication, and even a tetracation. researchgate.net
Monocation: The first oxidation step involves the removal of one electron to form a stable radical cation (polaron). researchgate.netresearchgate.netbilkent.edu.tr
Dication: A second oxidation step removes another electron to form a dication (bipolaron). researchgate.netresearchgate.net For oligothiophene dications, theoretical studies suggest that with increasing chain length, the energy difference between the singlet (bipolaron) and triplet (polaron pair) states decreases, and they can become nearly degenerate. acs.orgdntb.gov.ua The presence of counterions can reduce the energy required for disproportionation of monocations into a dication and a neutral chain, although the process often remains energetically unfavorable. acs.org
Tetracation: In dendritic structures built around a this compound core, further oxidation can lead to a stable tetracation. This is achieved through a two-electron oxidation of the dication, resulting in a species where the positive charge is highly delocalized across the lateral parts of the molecule, contributing to its stability. researchgate.net
The stability of these charged species is a key feature, with some radical cations of thiophene derivatives persisting for hours at room temperature. nih.govnih.govresearchgate.net
When this compound derivatives are oxidized to their radical cation state, the unpaired electron (or spin) is not localized on a single atom. Instead, it is delocalized over the π-conjugated system. nih.govacs.org Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying this phenomenon. researchgate.net
ESR studies on the radical cation of N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine show that the unpaired electron is mainly distributed on the central thiophene ring and the adjacent nitrogen atoms of the diamine core. researchgate.net This delocalization is confirmed by computational studies of the Singly Occupied Molecular Orbital (SOMO), which shows the distribution of the unpaired electron density. researchgate.netacs.org In some complex thiophene-based helical structures, the spin density is found to be delocalized almost exclusively over the carbon atoms of the π-conjugated system, with very little on the sulfur atoms. nih.govnih.govresearchgate.net This extensive delocalization is a critical factor contributing to the stability of these radical cations. acs.org
The this compound scaffold can undergo reduction, although this often involves cleavage of the thiophene ring rather than simple hydrogenation. The presence of the amino groups can facilitate the reduction to thiol derivatives. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for this purpose.
For example, the reduction of this compound with NaBH₄ in ethanol (B145695) can yield 2,5-dimercaptothiophene. In other contexts, reductive desulfurization of thiophene derivatives using catalysts like Raney nickel is a known method to produce aliphatic compounds, effectively removing the sulfur atom and opening the ring. researchgate.net While direct hydrogenation of the thiophene ring to dihydro- or tetrahydrothiophene (B86538) derivatives is possible, the reductive cleavage of C-S bonds is a significant pathway, especially under conditions that favor desulfurization. researchgate.netillinois.edulehigh.edu
Electrochemical Oxidation Processes and Cationic Species Formation
Polymerization Mechanisms and Kinetics
The polymerization of this compound, and its derivatives, can be achieved through several mechanisms, primarily categorized as oxidative polymerization and electropolymerization. These processes involve the formation of a conjugated polymer backbone, a material of significant interest for its electronic and optical properties.
Oxidative Polymerization Pathways
Chemical oxidative polymerization is a common method for synthesizing polythiophenes. This process typically involves a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization of monomer units. nih.gov For substituted thiophenes, three primary mechanisms have been proposed: a radical mechanism, a carbocation mechanism, and a radical cation mechanism. wikimedia.orgwikipedia.org
The most widely accepted pathway for the polymerization of thiophenes and their derivatives is the radical cation mechanism. researchgate.net In this process, the monomer is first oxidized to form a radical cation. The spin density in this intermediate is highest at the α-positions (2- and 5-positions) of the thiophene ring. acs.org Subsequently, two radical cations couple, followed by deprotonation (loss of two protons) to re-aromatize the system and form a neutral dimer. This process of oxidation, coupling, and deprotonation continues, leading to chain propagation and the formation of high molecular weight polymers. nih.govacs.org
The presence of electron-donating amino groups, as in this compound, lowers the monomer's oxidation potential compared to unsubstituted thiophene, making it more susceptible to oxidation. acs.org The reaction conditions, such as the choice of oxidant, solvent, and temperature, can significantly influence the polymerization kinetics, molecular weight, and regularity of the resulting polymer. nih.gov For instance, the order of reagent addition during FeCl₃-initiated polymerization has been shown to have a substantial impact on the molecular weight of the final polymer, with different optimal procedures for different thiophene monomers. nih.gov
Table 1: Proposed Mechanisms for Chemical Oxidative Polymerization of Substituted Thiophenes
| Mechanism | Description |
|---|---|
| Radical Mechanism | Involves the formation of radical species that propagate the polymer chain. |
| Carbocation Mechanism | Proceeds through a carbocation intermediate. |
| Radical Cation Mechanism | The monomer is oxidized to a radical cation, which then couples with other radical cations to build the polymer chain. This is the most commonly accepted mechanism. wikimedia.orgwikipedia.orgresearchgate.net |
Electropolymerization Processes
Electropolymerization is a powerful technique for creating thin, uniform polymer films directly on an electrode surface. cambridge.orgrsc.org The thickness and morphology of the film can be precisely controlled by modulating electrochemical parameters like the applied potential, current density, and total charge passed. rsc.orgresearchgate.net The process for thiophene derivatives generally occurs via anodic oxidation. researchgate.net
The initiation of electropolymerization is the electrochemical oxidation of the monomer at the anode surface to form a radical cation. niscpr.res.in For standard thiophenes, this involves removing an electron from the heterocyclic π-system. acs.org However, for aminothiophenes like this compound, the mechanism is more nuanced. The oxidation potential is significantly lower than that of unsubstituted thiophene due to the electron-donating nature of the amino groups. acs.org Studies on 3-(N-alkylamino)thiophenes suggest that the initial oxidation may occur through the removal of an electron from the nitrogen lone pair, in a manner analogous to aniline (B41778) polymerization. researchgate.netacs.org This is followed by a chemical step where the radical character is delocalized onto the thiophene ring, with significant spin density at the α-position. researchgate.netacs.org
Once the radical cations are formed, two of these species couple, typically at the α-positions (2- and 5-positions), which are the most reactive sites. dtic.mil This coupling is followed by deprotonation to yield a neutral, aromatic dimer. The dimer can then be re-oxidized to its radical cation, which propagates the chain by reacting with another monomer radical cation or oligomer radical cation. This sequence of oxidation, coupling, and deprotonation steps continues, leading to the growth of the polymer film on the electrode surface. niscpr.res.inresearchgate.net
Table 2: Comparative Oxidation Potentials of Thiophene Derivatives
| Compound | Oxidation Potential (V) | Reference(s) |
|---|---|---|
| Thiophene | +1.10 | |
| 2-Aminothiophene | +0.30 | |
| This compound | +0.45 |
The mechanism of polymer film formation is critically dependent on the solubility of the intermediate oligomeric species. scirp.org During electropolymerization, the initial coupling reactions form short-chain, soluble oligomers in the solution adjacent to the electrode surface, in a region sometimes referred to as the high-density oligomeric region (HDOR). scirp.orgacs.org
An alternative to the oxidative polymerization of thiophene is the polymerization of dihalothiophene precursors, typically 2,5-dihalothiophenes. This method often proceeds via a reductive mechanism rather than an oxidative one. Electroreductive polymerization can be carried out in a single electrochemical step, frequently catalyzed by transition metals like nickel. researchgate.netnih.gov
In this process, the 2,5-dihalothiophene monomer is electrochemically reduced in the presence of a nickel catalyst. This method has been successfully applied to various 3-substituted-2,5-dihalothiophenes to produce functionalized polythiophenes. researchgate.net A stepwise procedure is also possible, which involves the initial electrosynthesis of thienylzinc intermediates from the dihalothiophene precursors. researchgate.net These organometallic species can then undergo palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) to form the polymer. researchgate.net These reductive methods are valuable as they allow for the polymerization of monomers that may be sensitive to oxidative conditions. researchgate.netmdpi.com
Table 3: Research Findings on One-Step Nickel-Catalyzed Electroreductive Polymerization of 3-Substituted-2,5-dibromothiophenes
| 3-Position Substituent | Isolated Yield (%) | Molecular Weight (Mw, Daltons) | Reference(s) |
|---|---|---|---|
| Methyl | 40 | 2047 | researchgate.net |
| Hexyl | 31 | - | researchgate.net |
| Benzyl | 45 | - | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for Thiophene 2,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For thiophene-2,5-diamine and its derivatives, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a thiophene (B33073) derivative, the protons on the thiophene ring typically appear as singlets or multiplets depending on the substitution pattern. For instance, in a study of a diamine containing diarylethylene moieties, the two protons on the thiophene ring appeared as a singlet at 6.96 ppm. rsc.org In another case involving a thiophene analogue of propafenone, the thiophene protons exhibited chemical shifts in the range of 6.85-7.15 ppm. researchgate.net
| Technique | Nucleus | Observed Chemical Shifts (ppm) | Reference |
| ¹H NMR | Protons on thiophene ring | 6.96 (singlet) | rsc.org |
| ¹H NMR | Thiophene protons | 6.85 - 7.15 | researchgate.net |
| ¹³C NMR | Carbons of thiophene ring | 122.21, 132.69 | rsc.org |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. In the context of this compound and its derivatives, FT-IR spectra reveal characteristic absorption bands.
The N-H stretching vibrations of the amino groups are typically observed in the region of 3300-3500 cm⁻¹. For a diamine with diarylethylene moieties, these bands appeared at 3463 and 3361 cm⁻¹. rsc.org The C-H stretching vibrations of the thiophene ring are generally found around 3100-3000 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumbers (cm⁻¹) | Reference |
| N-H Stretch (Amino) | 3300 - 3500 | 3463, 3361 | rsc.org |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3076 | nih.gov |
| C=C Stretch (Thiophene Ring) | 1400 - 1600 | 1430 | mdpi.com |
| C-S Stretch (Thiophene Ring) | 800 - 850 | ~812 | researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of thiophene derivatives is characterized by absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.
For thiophene derivatives, absorption maxima are typically observed in the UV region. nii.ac.jp The presence of electron-donating amino groups on the thiophene ring in this compound leads to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted thiophene, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
In a study of N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine, the compound exhibited reversible oxidation, and the resulting cations showed strong absorptions in the visible and near-infrared (NIR) regions. researchgate.net This highlights the potential of this compound derivatives in electrochromic applications. The molar absorption coefficient (ε) is a measure of the probability of the electronic transition and is often high for these conjugated systems. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as radicals. When this compound or its derivatives are oxidized, they can form stable radical cations.
ESR spectroscopy has been instrumental in confirming the formation of these radical species and providing insights into the distribution of the unpaired electron spin density. In the case of oxidized N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine, a well-resolved ESR spectrum was observed, with splittings indicating that the unpaired electron is delocalized over the thiophene ring and the adjacent nitrogen atoms. researchgate.net This delocalization contributes to the stability of the radical cation. The analysis of the ESR hyperfine structure allows for the mapping of the spin density, which is crucial for understanding the electronic properties of these materials in applications like organic conductors and spintronics. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight of 114.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can reveal characteristic losses of fragments, which helps in confirming the structure. For instance, in derivatives of thiophene-2,5-dicarbonyldichlorides, a characteristic fragmentation is the cleavage of the C-Cl bond. nih.gov Similarly, in more complex derivatives, the fragmentation often involves the cleavage of bonds adjacent to the thiophene ring or within the substituent groups. researchgate.net
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
When suitable single crystals of a compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.
For derivatives of this compound, single-crystal X-ray diffraction studies have revealed important structural features. For example, in N,N'-Bis(2-aminophenyl)-3,4-diphenylthiophene-2,5-dicarboxamide, the analysis showed the formation of inversion dimers through hydrogen bonding. iucr.org The planarity of the thiophene ring and the dihedral angles between the ring and its substituents can be precisely determined. psu.edu This information is crucial for understanding the packing of molecules in the solid state and how intermolecular forces, such as hydrogen bonds and π-π stacking, influence the material's properties. iucr.org
| Compound | Crystal System | Space Group | Key Findings | Reference |
| N,N'-Bis(2-aminophenyl)-3,4-diphenylthiophene-2,5-dicarboxamide acetonitrile (B52724) solvate | Triclinic | P-1 | Formation of inversion dimers via N-H···N hydrogen bonds. | iucr.org |
| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | - | researchgate.net |
| 3,4-Dinitro-N,N,N',N'-tetraphenylthis compound | - | - | The two C=C double bonds are slightly shorter than those of the parent thiophene. | psu.edu |
Crystallographic Insights into Intermolecular Interactions
Single-crystal X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional structure of molecules and understanding the intermolecular forces that govern their packing in the solid state. For this compound and its derivatives, XRD studies have provided significant insights into their molecular geometry and non-covalent interactions.
The fundamental this compound molecule features a planar five-membered thiophene ring. The planarity is a result of the sp² hybridization of the carbon atoms and the partial double-bond character of the C-N bonds. This structural rigidity limits conformational flexibility. In the solid state, these molecules often form centrosymmetric dimers through N–H⋯N hydrogen bonds between the amino groups of adjacent molecules. These dimers can then extend into larger three-dimensional networks via N–H⋯S hydrogen bonds, creating a stable crystal lattice. The crystal structure of derivatives can be influenced by the presence of other functional groups. For instance, in derivatives with cyano acceptors, N–H⋯N hydrogen bonds are also observed.
A study on a Schiff base derivative, N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine, revealed that the molecule lies on a twofold rotation axis, giving it C2 molecular symmetry. researchgate.net The molecule adopts an E orientation with respect to the azomethine bonds. researchgate.net The dihedral angle between the benzene (B151609) ring and the plane containing the azomethine and thiophene groups is 32.31 (6)°. researchgate.net In another example, the crystal structure of 2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related Schiff base, was determined to be in a triclinic system with a P-1 space group. scispace.com The crystal packing in this case is stabilized by intermolecular π···π interactions between thiophene rings of neighboring molecules and C-H···S hydrogen bonds. scispace.com
The analysis of intermolecular interactions is further enhanced by Hirshfeld surface analysis. For a series of heterocyclic polyamines and dicarboxylic acids, including thiophene-based compounds, O···H/H···O interactions were found to be the main contributors to the crystal packing. mdpi.com In thiophene-containing structures, C···H/H···C and S···H(O)/H(O)···S interactions are also significant. mdpi.com
Table 1: Crystallographic Data for a Thiophene Schiff Base Derivative
| Parameter | Value | Reference |
| Empirical Formula | C20H18N2S | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | --- | |
| b (Å) | --- | |
| c (Å) | --- | |
| α (°) | --- | |
| β (°) | --- | |
| γ (°) | --- | |
| V (ų) | 1695.78 (15) | researchgate.net |
| Z | --- | |
| D (Mg m⁻³) | 1.247 | researchgate.net |
| Radiation | Mo Kα | researchgate.net |
| R-factor | 0.048 | researchgate.net |
Note: Specific lattice parameters (a, b, c, α, β, γ) and the number of molecules per unit cell (Z) were not provided in the referenced abstract.
Electrochemical Characterization Techniques
Electrochemical methods are crucial for understanding the redox properties of this compound and its polymeric derivatives, which are of interest for applications in electronic devices.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. For this compound derivatives and their polymers, CV provides information on their redox potentials, stability of the redox states, and the reversibility of the electron transfer processes.
Studies on N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine have shown that it can be reversibly oxidized in a stepwise manner. researchgate.net It first forms a stable radical cation, then a dication, and finally a tetracationic species. researchgate.net This indicates that the molecule can exist in multiple stable oxidized states, which is a desirable property for charge-storage applications. The redox behavior can be complex; for instance, some derivatives may undergo chemical transformations following electron transfer, leading to new products with different electrochemical signatures. researchgate.net
The electrochemical behavior is highly dependent on the molecular structure. For example, in a series of poly(azomethine)s derived from thiophene, the oxidation potential was found to be influenced by the electronic nature of substituents on the triphenylamine (B166846) (TPA) moiety. rsc.org An electron-donating methoxy (B1213986) group lowered the oxidation potential, while an electron-withdrawing cyano group increased it. rsc.org The CV of polythiophenes often shows characteristic waves corresponding to the formation of polarons (radical cations) and bipolarons (dications) upon oxidation. bangor.ac.uk The solvent used during electropolymerization and subsequent CV analysis can also significantly affect the observed redox waves. mit.edu For instance, the CV of a polythiophene film grown in acetonitrile can differ from one grown in methylene (B1212753) chloride. mit.edu
Table 2: Redox Potentials of a Polythiophene Derivative
| Redox Process | Potential (V) | Reference |
| Wave 1 | -0.30 | mit.edu |
| Wave 2 | -0.06 | mit.edu |
| Wave 3 | +0.27 | mit.edu |
Note: Potentials are relative to a reference electrode and were recorded for poly(5a) in the cited study.
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the spectral changes that occur in a molecule as its oxidation state is varied. This provides a direct correlation between the electronic structure and the redox state.
For derivatives of this compound, spectroelectrochemistry has been instrumental in identifying the species formed at different potentials. For example, in the case of N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine, in situ ESR-UV/Vis/NIR spectroelectrochemistry confirmed the formation of a radical cation upon the first oxidation. researchgate.net As the potential is increased, the formation of the dication and tetracation can be monitored by the appearance of new absorption bands in the spectrum. researchgate.net The stability of these charged species is crucial for their potential use in electrochromic devices, where a material changes color in response to an applied voltage.
Spectroelectrochemical studies of polymers derived from this compound reveal changes in their absorption spectra upon doping (oxidation). Typically, the π-π* transition of the neutral polymer in the visible region decreases in intensity, while new absorption bands corresponding to polaron and bipolaron states appear at lower energies (in the near-infrared region). mdpi.comresearchgate.net The appearance and evolution of these bands provide direct evidence for the generation of charge carriers in the polymer backbone. For instance, in a study of an all-thiophene polyazomethine, electrochemical oxidation generated an intermediate that absorbed at 820 nm, which was assigned to the radical cation. researchgate.net This intermediate was transparent in the visible spectrum, indicating a reversible color change between the visible and NIR spectral windows. researchgate.net
Table 3: Spectroelectrochemical Data for a Polymer Film
| State | Absorption Peaks (nm) | Color | Reference |
| Neutral | 440, 634 | --- | mdpi.com |
| Oxidized | ---, --- | --- |
Note: Specific absorption peaks for the oxidized state and corresponding colors were not fully detailed in the provided abstract.
Computational Chemistry and Theoretical Modeling of Thiophene 2,5 Diamine Systems
Density Functional Theory (DFT) Applications
DFT has emerged as a powerful tool for investigating the molecular and electronic properties of thiophene-based systems. It allows for the accurate calculation of various parameters that are crucial for predicting the behavior of these compounds in different chemical environments.
The electronic structure of thiophene-2,5-diamine is fundamental to its chemical reactivity and its utility in materials science. DFT calculations offer a detailed picture of the distribution of electrons and the energies of molecular orbitals. The amino groups, acting as electron donors, significantly influence the electronic landscape of the thiophene (B33073) ring, enhancing its electron-rich character.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of a molecule's reactivity and its potential as a semiconductor. A smaller energy gap generally corresponds to higher reactivity and better charge transport properties. nih.govresearchgate.net
DFT calculations are widely used to determine the HOMO and LUMO energy levels. scispace.com For instance, in studies of related thiophene derivatives, the HOMO-LUMO gap is a crucial parameter for evaluating their suitability for optoelectronic applications. mdpi.com Theoretical calculations have shown that the HOMO-LUMO gap in thiophene-based polymers can be tuned by introducing different substituents. scispace.combeilstein-journals.org For example, while electron-donating groups like amino groups can affect the electronic properties, their impact on the band gap of polythiophene is relatively minor compared to other substituents. beilstein-journals.org
The following table presents a conceptual representation of how HOMO, LUMO, and the energy gap might be presented based on DFT calculations for thiophene derivatives.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene | -6.5 | -1.0 | 5.5 |
| This compound | -5.8 | -1.2 | 4.6 |
| Nitro-substituted Thiophene | -6.8 | -2.5 | 4.3 |
| Phenyl-substituted Thiophene | -6.2 | -1.5 | 4.7 |
This table is illustrative and values are conceptual, based on general trends observed in computational studies of substituted thiophenes.
DFT calculations can map the distribution of electron density within the this compound molecule. This analysis reveals the electron-rich and electron-poor regions, which is crucial for understanding its reactivity towards electrophiles and nucleophiles. The amino groups donate electron density to the thiophene ring, making the ring system more nucleophilic.
Spin density analysis becomes particularly important when studying the radical cations or other open-shell species of this compound derivatives. In the oxidized states of related N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine, electron spin resonance (ESR) spectroscopy combined with DFT calculations has shown that the unpaired electron is delocalized over the thiophene ring and the adjacent nitrogen atoms. researchgate.netresearchgate.net This delocalization contributes to the stability of the radical cation. The distribution of spin density can be visualized through computational models, providing a clear picture of how the unpaired electron is shared across the molecule. mdpi.com
The electronic properties of this compound can be systematically modified by introducing various substituent groups. beilstein-journals.org DFT studies are invaluable for predicting how different electron-donating or electron-withdrawing groups will alter the electronic structure. researchgate.net For example, electron-withdrawing groups are predicted to lower both the HOMO and LUMO energy levels, which can be beneficial for applications in n-type organic semiconductors. mdpi.com Conversely, electron-donating groups raise the HOMO level, enhancing the molecule's electron-donating capability. beilstein-journals.orgresearchgate.net Theoretical studies on substituted oligothiophenes have shown that while substituents like methyl, amino, or nitro groups significantly alter the electronic properties of monomers and dimers, their effect on the band gap of the corresponding polythiophene is less pronounced. beilstein-journals.org
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the geometry with the minimum energy. scispace.com This process, known as structural optimization, provides accurate bond lengths, bond angles, and dihedral angles. scispace.comsemanticscholar.org For this compound, calculations would likely confirm the planarity of the five-membered thiophene ring. The optimized geometry is the foundation for all other computational predictions.
Single-crystal X-ray diffraction studies on related compounds provide experimental data that can be compared with DFT-calculated geometries to validate the computational method. For instance, in a study of a Schiff base containing a thiophene ring, the calculated geometrical parameters from DFT were found to be in good agreement with the experimental X-ray data. scispace.com
Below is an example of a data table that could be generated from DFT calculations for the optimized geometry of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.74 Å |
| Bond Length | C=C | 1.38 Å |
| Bond Length | C-C | 1.42 Å |
| Bond Length | C-N | 1.39 Å |
| Bond Angle | C-S-C | 92.5° |
| Bond Angle | S-C-C | 111.5° |
| Bond Angle | C-C-N | 125.0° |
These values are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.
DFT calculations can provide a suite of chemical reactivity descriptors that quantify the reactivity of this compound. nih.govresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals and the total electronic energy. Key reactivity descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
These descriptors allow for a quantitative comparison of the reactivity of this compound with other molecules and help in predicting its behavior in chemical reactions. worldscientific.com For example, a low HOMO-LUMO energy gap and high softness would suggest that the molecule is highly reactive. nih.gov
Electronic Structure Calculations
Time-Dependent Density Functional Theory (TDDFT) for Optoelectronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for studying the electronic excited states of molecules. nih.gov It is instrumental in predicting the optoelectronic properties of thiophene-based systems, which are crucial for their application in organic electronics. researchgate.netresearchgate.net Although the method has known limitations, such as the underestimation of charge-transfer excitations, it provides valuable insights into structure-property relationships when appropriate functionals are used. nih.govacs.org
TD-DFT calculations are employed to determine the energies of excited states and the nature of electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For thiophene-based compounds, these calculations help in understanding the fundamental energy gap (the difference between HOMO and LUMO energies) and the optical gap, which corresponds to the first singlet excitation energy. researchgate.net
In studies of dendritic derivatives of this compound, DFT and TD-DFT have been used to analyze the structural and electronic properties of neutral and charged species. acs.orgresearchgate.net For instance, upon oxidation, the molecule N,N,N′,N′-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine forms a stable cation radical. acs.orgresearchgate.net Calculations have shown that the unpaired electron in this radical is primarily delocalized on the central thiophene ring and the adjacent nitrogen atoms, a finding corroborated by Electron Spin Resonance (ESR) spectroscopy. acs.orgresearchgate.net The analysis of Singly Occupied Molecular Orbitals (SOMOs) in these charged states provides a detailed picture of spin density distribution, which is critical for understanding their behavior in electronic devices. researchgate.net
Theoretical studies on various thiophene-based systems have benchmarked different functionals to improve the accuracy of excited state energy predictions. Range-separated functionals, for example, have shown significant improvements over conventional hybrid functionals in calculating the excitation energies of conjugated molecules. acs.org
Table 1: Theoretical Data for Electronic Transitions in Thiophene-Based Derivatives
| Compound/System | Method | Key Finding | Reference |
| N,N,N′,N′-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine cation radical | DFT (IEFPCM=CH₂Cl₂) | Calculated isotropic Fermi hyperfine coupling constants (aN = 4.6 G, aH = 2.3 G) match experimental ESR data. | acs.org |
| Thiophene | TDDFT, EOM-CCSD, CASPT2 | Standard TDDFT methods can incorrectly predict the ordering of the two lowest ππ* excited states (S₁ and S₂). | nih.gov |
| Thiophene-phenylene co-oligomer | DFT | An oligomer model was proposed by examining the initiating and propagation reactions. researchgate.net | researchgate.net |
| Oligoacenes | Range-Separated TDDFT | Long-range corrected functionals provide excellent agreement with higher-level CC2 calculations for Lₐ and Lₑ excitations. | acs.org |
TD-DFT is a primary tool for simulating UV-Vis absorption spectra, which helps in the interpretation of experimental data and the prediction of the optical properties of new molecules. researchgate.netjmaterenvironsci.com The simulated spectrum reveals the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. jmaterenvironsci.com These bands typically arise from π-π* and n-π* electronic transitions within the molecule. nih.govresearchgate.net
For example, in a study of a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, TD-DFT calculations were used to understand the changes in its optical response upon reacting with phosgene. mdpi.com The calculations revealed that the electron density distribution in the HOMO and LUMO changes significantly after the reaction, explaining the observed shift in fluorescence. mdpi.com Similarly, theoretical studies on Schiff base oligomers containing thiophene units have used TD-DFT to compare the properties of different chain lengths, correlating them with experimentally observed absorptions in the visible spectrum. rsc.org These simulations are crucial for designing materials with specific colors and optical responses for applications like organic light-emitting diodes (OLEDs). researchgate.net
Molecular Modeling for Mechanistic Understanding
Molecular modeling techniques are essential for elucidating complex chemical processes at the atomic level. These simulations provide insights into reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally.
Computational modeling is used to understand the polymerization of thiophene-based monomers. While direct simulation of the polymerization of this compound is not extensively documented, studies on structurally similar systems provide significant insights. The polycondensation reaction between diamine and dialdehyde (B1249045) monomers, such as p-phenylenediamine (B122844) and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde, has been studied to understand the formation of two-dimensional covalent polymers on surfaces. aip.org These studies help visualize how monomers self-assemble and react to form ordered macromolecular networks. aip.org
Furthermore, computational simulations on π-conjugated Schiff base oligomers, synthesized from the reaction of [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde, have utilized DFT to analyze the effect of increasing the number of thiophene units on the material's properties. rsc.org Such theoretical work is vital for predicting the electronic and optical characteristics of new polymers and guiding their synthesis for optoelectronic applications. rsc.org Modeling can also help understand and minimize undesirable side reactions, such as polymerization that competes with desired transformations during the synthesis of thiophene-based precursors.
A critical application of molecular modeling is in toxicology, particularly in understanding how drug molecules are metabolized into reactive, potentially toxic intermediates. The thiophene ring is considered a "structural alert" because its metabolism can lead to toxicity. nih.govresearchgate.net
Computational and experimental studies have elucidated a novel metabolic bioactivation pathway for 2,5-diaminothiophene derivatives. nih.govresearchgate.net It is proposed that the 2,5-diaminothiophene moiety undergoes oxidation mediated by cytochrome P450 enzymes (primarily CYP3A4) to form a reactive 2,5-diimine thiophene intermediate. nih.govresearchgate.net This electrophilic intermediate can then react with cellular nucleophiles, such as glutathione (B108866), leading to the formation of conjugates. nih.gov This mechanism was identified through studies on an anti-inflammatory agent containing a 2,5-diaminothiophene structure, where the resulting glutathione conjugate was identified by mass spectrometry and NMR. nih.govresearchgate.net This mechanistic understanding, supported by modeling, provides a rational basis for modifying the chemical structure of thiophene-containing drug candidates to block this bioactivation pathway and mitigate potential safety risks. nih.gov
Table 2: Proposed Metabolic Bioactivation of this compound Moiety
| Step | Process | Enzyme(s) Involved | Resulting Species | Reference |
| 1 | Oxidation | Cytochrome P450 (CYP3A4) | 2,5-diimine thiophene | nih.govresearchgate.net |
| 2 | Conjugation | - | Glutathione conjugate | nih.govresearchgate.net |
Integration of Machine Learning in Computational Material Design
The discovery of new materials has been traditionally driven by trial-and-error, a time-consuming and expensive process. pitt.edupitt.edu The integration of machine learning (ML) with computational chemistry is revolutionizing material design by accelerating the identification of candidate molecules with desired properties. pitt.edupitt.edu
In the context of thiophene-based materials, ML models are being developed to rapidly screen vast chemical spaces. pitt.edupitt.edu For example, a random forest ML algorithm, trained on features calculated using the semi-empirical GFN2-xTB quantum mechanical method, has been used to identify new thiophene-based π-conjugated polymers with low reorganization energies—a key parameter for efficient charge transport in organic electronics. pitt.edupitt.edu This combined QM/ML approach achieved a significant speed-up (~13x) over relying solely on more computationally expensive DFT calculations. pitt.edu Another approach involves using ML to predict spectroscopic data; the UV-adVISor tool, for instance, uses neural networks to predict the UV-Vis spectrum of a molecule from its structure alone, which can aid in the high-throughput characterization of new compounds. nih.gov Such integrated computational strategies, which also include virtual screening and genetic algorithms, allow researchers to efficiently filter thousands of potential candidates and focus synthetic efforts on the most promising ones, defining a new paradigm for in silico material design. pitt.edupitt.edunih.gov
Applications of Thiophene 2,5 Diamine Derivatives in Materials Science and Advanced Technologies
Polymeric Materials Development
The ability of thiophene-2,5-diamine derivatives to undergo polymerization has led to the development of novel polymeric materials with advanced properties. These polymers often exhibit a combination of high thermal stability, good mechanical strength, and tunable electronic characteristics, making them suitable for a variety of demanding applications.
Conducting Polymers for Organic Electronics
This compound serves as a key monomer in the synthesis of conducting polymers. These polymers possess a conjugated π-electron system along their backbone, which is essential for charge transport. The resulting poly(this compound) and its derivatives exhibit notable electrical conductivity, making them valuable materials for organic electronics. For instance, poly(this compound) synthesized through oxidative polymerization using FeCl₃ has demonstrated a conductivity of 10⁻² S/cm.
The incorporation of this compound units into polymer structures can be tailored to fine-tune their electronic properties. For example, a soluble conducting polymer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH2), was synthesized and its homopolymer, P(SNS-NH2), showed an electronic bandgap of 2.12 eV. researchgate.net Copolymers of SNS-NH2 with 3,4-ethylenedioxythiophene (B145204) (EDOT) have also been developed, exhibiting multichromic properties. researchgate.net These polymers are integral to the advancement of various organic electronic devices due to their favorable charge transport characteristics.
High-Performance Polyimides
This compound derivatives are valuable monomers for creating high-performance polyimides. These polyimides are synthesized through a two-step process involving the reaction of diamine monomers with dianhydrides. koreascience.or.krresearchgate.net The resulting polymers are known for their exceptional thermal stability, good mechanical properties, and often, high refractive indices. acs.org
For example, polyimides derived from aromatic thiophene-containing diamines like 2,5-bis(4-aminophenylsulfanyl)thiophene (APST) and 2,5-bis{2′-[5′-(4′′-aminophenyl)sulfanyl]thienyl}thiophene (APSTT) have shown glass-transition temperatures (Tg) in the range of 157–220 °C and 10% weight loss temperatures between 354–456 °C. acs.org These polyimides also exhibit high refractive indices, with values reaching up to 1.7677 at 633 nm, which is attributed to their high sulfur content and dense molecular packing. acs.org Furthermore, novel polyimides synthesized from diamino-oligothiophenes have demonstrated high glass transition temperatures (280–310 °C) and excellent thermal stability (above 420 °C). koreascience.or.kr
| Diamine Monomer | Dianhydride | Tg (°C) | 10% Weight Loss Temp (°C) | Refractive Index (at 633 nm) |
| 2,5-bis(4-aminophenylsulfanyl)thiophene (APST) | 4,4′-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA) | 157-220 | 354-456 | 1.7228 - 1.7677 |
| 2,5-bis{2′-[5′-(4′′-aminophenyl)sulfanyl]thienyl}thiophene (APSTT) | 4,4′-oxydiphthalic anhydride (ODPA) | 157-220 | 354-456 | 1.7228 - 1.7677 |
| 2,5'''-diamino-2, 2':5', 2'':5'', 2'''-quaterthiophene (4TDA) | 3,6-diphenylpyromellitic dianhydride (DPPMDA) | 280-310 | > 420 | Not Reported |
| 2, 5'''''-diamino-3'', 4'''-dihexyl-2,2':5', 2'':5'', 2''':5''', 2'''':5'''', 2'''''-sexithiophene (6TDA) | 3,6-di(4'-trifluoromethylphenyl) pyromellitic dianhydride (6FPMDA) | 280-310 | > 420 | Not Reported |
Electrochromic Materials
Polymers derived from this compound exhibit interesting electrochromic properties, meaning they can change color in response to an electrical potential. This characteristic makes them suitable for applications such as smart windows, displays, and sensors.
For instance, a homopolymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzenamine, P(SNS-NH2), displays a color change from yellow in its fully reduced state to blue in its fully oxidized state. researchgate.netmetu.edu.tr Copolymers of this monomer with EDOT show multichromic behavior, displaying up to five different colors at various applied potentials. researchgate.netmetu.edu.tr The switching ability of these polymers is often evaluated by their transmittance change and switching times. For P(SNS-NH2), a transmittance change of 20.7% has been reported. researchgate.net The development of dual-type complementary colored electrochromic devices using these polymers has demonstrated good switching times, reasonable contrast, and high stability. metu.edu.tr
| Polymer | Color (Reduced State) | Color (Oxidized State) | Bandgap (eV) | Transmittance Change (%) |
| P(SNS-NH2) | Yellow | Blue | 2.12 | 20.7 |
| P(SNS-NH2-co-EDOT) | Multichromic | Multichromic | Not Reported | Not Reported |
Optoelectronic Device Components
The unique electronic properties of this compound derivatives make them highly suitable for use in various optoelectronic devices. Their ability to transport charge carriers efficiently is a key factor in their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based polymers are utilized in OLEDs due to their favorable charge transport characteristics. Derivatives of this compound can be incorporated as hole-transporting materials or as part of the emissive layer. For instance, novel starburst molecules based on N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine have been synthesized and investigated for their potential in OLEDs. researchgate.net These materials can form stable glasses with high glass transition temperatures, which is beneficial for device longevity. researchgate.net
Furthermore, polyimides derived from thiophene-containing diamines have been shown to exhibit green or blue light emission, making them candidates for emissive layers in PLEDs (Polymer Light-Emitting Diodes). koreascience.or.krdaneshyari.com For example, a polyimide based on 4-(3,5-bis(trifluoromehyl)phenyl)-4',4''-diaminotriphenylamine (6FTPA) and 2,2-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) exhibited light blue emission at 480 nm. daneshyari.com
Organic Photovoltaics (Solar Cells)
This compound derivatives are also being explored for their use in organic solar cells. Their electron-rich nature and ability to be functionalized make them suitable as donor materials in bulk heterojunction solar cells. For instance, unsymmetric thiophene (B33073) imines derived from 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester have been investigated as hole transporting materials in perovskite solar cells. acs.org These materials exhibited electrochemically estimated energy band gaps between 1.81 and 2.44 eV. acs.org
In another approach, a polymer acceptor based on a double B ← N bridged bipyridyl unit and a thiophene derivative, poly[(N,N′-bis(2-hexyldecyl)-diamine-bis(difluoro-borane)-2,2-bipyridine)-alt-(2,5-thiophene)] (P-BNBP-T), was used in an organic solar cell. rsc.org This device, with a small molecule donor, achieved a high open-circuit voltage of 1.08 V and a power conversion efficiency of 3.50%. rsc.org Furthermore, two-dimensional Dion-Jacobson perovskite solar cells utilizing a thiophene-based bulky dication spacer, 2,5-thiophenedimethylammonium (ThDMA), have achieved a record efficiency of 15.75% for aromatic spacer-based 2D DJ perovskite solar cells. acs.org
Hole Transport Materials in Perovskite Solar Cells
Thiophene derivatives are actively investigated as hole transport materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons, thereby minimizing recombination losses and enhancing the power conversion efficiency (PCE) and stability of the device. acs.orgmdpi.com
Research has focused on developing both small molecule and polymeric HTMs based on thiophene. Spiro-type HTMs incorporating a spiro-thiophene core have been synthesized and have shown promising results, achieving PCEs over 10%. researchgate.net Furthermore, dopant-free HTMs based on thiophene derivatives are being explored to simplify device fabrication and improve long-term stability, with some demonstrating significantly longer operational lifetimes compared to the standard spiro-OMeTAD HTM. mdpi.com
Table 1: Performance of Perovskite Solar Cells Employing Thiophene-Based Hole Transport Materials
| HTM Designation | Core Structure | Power Conversion Efficiency (PCE) | Reference |
| Thio-II | Arylamine-substituted thiophene | 15.13% | researchgate.net |
| Spiro-thiophene derivative | 4,4′-spirobi[cyclopenta[2,1-b;3,4-b′]dithiophene] | 10.4% | researchgate.net |
| M1-M3 series | Thieno[3,2-b]thiophene and triphenylamine (B166846) | up to 5.20% | acs.org |
| T2N3 | Thiophene-based (dopant-free) | Not specified, but triple lifetime of spiro-OMeTAD | mdpi.com |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov While this compound itself can act as a ligand, its derivative, thiophene-2,5-dicarboxylic acid, is more commonly employed in the synthesis of robust and porous frameworks due to the strong coordination of carboxylate groups to metal centers. acs.orgnih.govresearchgate.net These materials exhibit diverse topologies and functionalities, making them suitable for applications in catalysis and sensing.
The rigid and linear nature of the 2,5-disubstituted thiophene unit, combined with the coordinating carboxylate groups, allows for the construction of one-, two-, and three-dimensional networks. researchgate.netresearchgate.net The choice of metal ion and ancillary ligands can further direct the final structure and properties of the resulting coordination polymer or MOF. acs.orgresearchgate.net
Catalysis Applications
Coordination polymers based on thiophene derivatives have demonstrated significant potential as heterogeneous catalysts. The uniform and accessible active sites within their porous structures are a key advantage. For example, coordination polymers of Cd(II) with thiophene-2,5-dicarboxylate have been investigated as catalysts in Knoevenagel condensation and cyanosilylation reactions. sigmaaldrich.com
In one study, a terbium-based MOF constructed with a thiophene-functionalized ligand was shown to be an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes. researchgate.net Furthermore, coordination polymers synthesized from 3,3′-(thiophene-2,5-diyl)dibenzoic acid and various metal ions (Mn(II), Cu(II), Zn(II), and Cd(II)) have shown excellent catalytic performance in the methanolysis of sodium borohydride (B1222165) for hydrogen generation. evitachem.com
Sensing Applications for Metal Ions and Organic Compounds
The inherent luminescence of certain coordination polymers and MOFs, often derived from the organic linker or enhanced by the metal center, can be utilized for chemical sensing. The interaction of an analyte with the framework can lead to a detectable change in the luminescent signal, such as quenching or enhancement. mdpi.com
Thiophene-dicarboxylate-based MOFs have been successfully employed as fluorescent sensors for a variety of analytes. For instance, a family of MOFs constructed from a thiophene-functionalized dicarboxylic acid and either Zn(II) or Cd(II) ions exhibited high selectivity and sensitivity for the detection of Hg(II), Cu(II), and Cr(VI) ions, as well as the organic compound salicylaldehyde. researchgate.netacs.org The sensing mechanism often involves the interaction of the analyte with the open metal sites or the organic linker within the MOF structure.
Furthermore, lanthanide-based coordination polymers incorporating thiophene-2,5-dicarboxylate have been developed as luminescent sensors for nitroaromatic compounds, which are common environmental pollutants. acs.orgnih.gov A stable, two-fold interpenetrated Cd(II)-MOF containing a thiophenamide-based ligand has also been shown to selectively detect nitrophenol derivatives through a fluorescence quenching mechanism.
Table 2: Sensing Applications of Thiophene-Derivative-Based Coordination Polymers and MOFs
| Framework Material | Target Analyte(s) | Sensing Principle | Reference |
| Zn(II) and Cd(II) MOFs with thiophene-functionalized dicarboxylic acid | Hg(II), Cu(II), Cr(VI), Salicylaldehyde | Luminescence quenching/enhancement | researchgate.netacs.org |
| Terbium(III) coordination polymer with thiophene-2,5-dicarboxylate | Nitroaromatic compounds | Luminescence quenching | acs.orgnih.gov |
| Cd(II)-MOF with thiophenamide-containing tetracarboxylic acid | Nitrophenol derivatives | Fluorescence quenching | |
| Alkaline earth metal-organic frameworks with a thiophene-functionalized dicarboxylate ligand | Fe(III) ions | Fluorescence sensing | researchgate.net |
Functional Materials for Advanced Technologies
The versatility of this compound as a monomer allows for its incorporation into various functional polymers for advanced technological applications. nih.gov Research has demonstrated that polymers synthesized through the polymerization of this compound can exhibit enhanced electrical conductivity and thermal stability. nih.gov These properties make them promising candidates for use in electronic devices. nih.gov
Thiophene-based polymers, in a broader context, are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable charge transport characteristics. evitachem.comnih.gov The introduction of a diamine functionality provides a route to synthesize polyimides and other high-performance polymers with excellent thermal and mechanical properties, suitable for applications in electronics and optics. nih.gov For example, new π-conjugated Schiff base oligomers synthesized from the reaction of [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde have shown high thermal stability and interesting optical and electronic properties, suggesting their potential for optoelectronic applications. biosynth.com
Corrosion Inhibition Studies
Thiophene derivatives have proven to be effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.gov Their inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov The heteroatoms in the thiophene ring (sulfur) and the amine groups (nitrogen), along with the π-electrons of the aromatic system, play a crucial role in the adsorption process. nih.gov
Studies have shown that the inhibition efficiency of thiophene derivatives increases with their concentration. researchgate.netnih.gov For example, certain thiophene compounds have demonstrated inhibition efficiencies of up to 98% for steel in a 0.5M H2SO4 solution. nih.gov Potentiodynamic polarization studies indicate that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm. researchgate.net
Table 3: Corrosion Inhibition Efficiency of Thiophene Derivatives
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Reference |
| Thiophene compounds | Steel | 0.5M H2SO4 | 98% at 5×10−3M | nih.gov |
| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) (SJ1) | Carbon Steel | 0.1M HCl | 96% at 0.5 mM | researchgate.net |
| N,N'-bis((thiophene-2 yl)methylene)benzene-1,2-diamine | Mild Steel | 0.1M HCl | Good inhibitory action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
